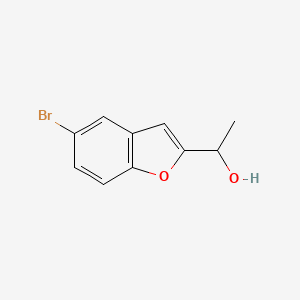

1-(5-Bromo-1-benzofuran-2-YL)ethanol

Description

General Overview of the Benzofuran (B130515) Scaffold Significance in Chemical Sciences and Organic Synthesis

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in chemical sciences, particularly in medicinal chemistry and organic synthesis. nih.govgoogle.com This privileged structure is prevalent in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. scienceopen.comrsc.org The inherent versatility of the benzofuran nucleus allows for extensive functionalization, making it a valuable template for the design and development of novel therapeutic agents. niscair.res.in

In the realm of organic synthesis, the construction of the benzofuran ring system has been the subject of extensive research, leading to the development of numerous innovative and catalytic strategies. acs.org These synthetic methodologies are crucial for accessing diverse benzofuran derivatives, enabling chemists to explore their structure-activity relationships. The significance of the benzofuran scaffold is underscored by its presence in clinically approved drugs, where it contributes to the treatment of various conditions, including cardiac arrhythmias and skin diseases. scienceopen.com Furthermore, benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, solidifying the scaffold's importance in drug discovery. rsc.org

Research Context of 5-Bromo-1-benzofuran Derivatives and Their Role in Chemical Space Exploration

The introduction of a bromine atom at the 5-position of the benzofuran ring significantly influences the molecule's electronic properties and lipophilicity, which can, in turn, modulate its biological activity. Halogenated derivatives of benzofuran, including those with bromine, have been a particular focus of academic and industrial research. Studies have shown that bromo-substituted benzofurans can exhibit potent and selective biological effects. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity against cancer cell lines. mdpi.com

The exploration of 5-bromo-1-benzofuran derivatives is a key strategy in expanding the accessible chemical space for drug discovery. By incorporating a bromine atom, researchers can fine-tune the physicochemical properties of the parent molecule, potentially leading to enhanced target binding, improved metabolic stability, or novel mechanisms of action. A notable precursor in this area of research is 1-(5-Bromo-1-benzofuran-2-yl)ethanone (B1332053), which serves as a versatile intermediate for the synthesis of more complex molecules, including chalcones with potential antitumor activities. rsc.orgnih.gov The study of such derivatives contributes valuable data to our understanding of how specific substitutions on the benzofuran scaffold impact its biological profile. mdpi.com

Scope and Research Objectives for Academic Investigation of 1-(5-Bromo-1-benzofuran-2-YL)ethanol

While its precursor, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, is a well-documented intermediate, this compound itself is a less explored compound in academic literature. However, its chemical structure suggests significant potential as a chiral building block and a synthetic intermediate for the creation of more elaborate benzofuran-containing molecules. The primary research objective for the academic investigation of this compound would be its efficient synthesis and thorough characterization. A likely synthetic route involves the reduction of the corresponding ketone, 1-(5-Bromo-1-benzofuran-2-yl)ethanone.

Further research objectives would focus on exploring the reactivity of the secondary alcohol functionality and the potential biological activities of the compound and its derivatives. Given the known bioactivities of other benzofuran derivatives, an investigation into the antimicrobial, and anticancer properties of this compound would be a logical line of inquiry. The chiral nature of the molecule also presents an opportunity for the stereoselective synthesis of its enantiomers and the evaluation of their differential biological effects. The compound has been cited in patents related to the development of oral complement factor D inhibitors and other bicyclic compounds, indicating its utility as an intermediate in the synthesis of pharmacologically active agents. chiralen.com

Detailed Research Findings

As a specific subject of extensive academic studies, detailed research findings exclusively on this compound are limited. However, we can compile its known properties and infer its synthetic pathway from related compounds.

Synthesis: The synthesis of this compound would logically proceed via the reduction of its corresponding ketone, 1-(5-Bromo-1-benzofuran-2-yl)ethanone. The precursor ketone is synthesized by heating 5-bromo-salicylaldehyde with chloroacetone (B47974) in the presence of potassium hydroxide (B78521) in methanol. nih.gov The subsequent reduction of the ketone to the secondary alcohol can be achieved using standard reducing agents such as sodium borohydride.

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| CAS Number | 592542-03-5 |

¹H NMR: Signals corresponding to the aromatic protons on the benzofuran ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group, and a singlet for the hydroxyl proton.

¹³C NMR: Resonances for the carbon atoms of the benzofuran ring system, the methine carbon, and the methyl carbon.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), and C-O stretches.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Properties

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHGBROBZNHZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 5 Bromo 1 Benzofuran 2 Yl Ethanol

Precursor Synthesis Approaches: 1-(5-Bromo-1-benzofuran-2-yl)ethanone (B1332053)

The synthesis of the key intermediate, 1-(5-bromo-1-benzofuran-2-yl)ethanone, is pivotal. Various methodologies have been developed for the construction of the 2-acylbenzofuran core, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings and regioselective functionalization.

Base-Catalyzed Cyclization Reactions from Substituted Salicylaldehydes and Haloketones

A direct and well-established method for synthesizing 2-acylbenzofurans is the base-catalyzed condensation and subsequent cyclization of a substituted salicylaldehyde with a haloketone. For the specific synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone, the reaction involves heating 5-bromosalicylaldehyde with chloroacetone (B47974) in the presence of a base. nih.gov

The mechanism proceeds via the initial deprotonation of the phenolic hydroxyl group of the salicylaldehyde by the base, forming a phenoxide ion. This nucleophile then attacks the α-carbon of the chloroacetone, displacing the chloride ion in an SN2 reaction to form an ether intermediate. An intramolecular aldol-type condensation follows, where the enolate of the ketone attacks the aldehyde carbonyl group, leading to cyclization. Subsequent dehydration of the resulting alcohol yields the stable benzofuran (B130515) ring. Potassium hydroxide (B78521) in methanol is a commonly employed base/solvent system for this transformation. nih.gov

Table 1: Examples of Base-Catalyzed Benzofuran Synthesis

| Starting Phenol | Ketone | Base | Solvent | Product |

|---|---|---|---|---|

| 5-Bromosalicylaldehyde | Chloroacetone | Potassium Hydroxide | Methanol | 1-(5-Bromo-1-benzofuran-2-yl)ethanone nih.gov |

Palladium- and Copper-Catalyzed Cross-Coupling Methods for Benzofuran Core Construction

Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient construction of heterocyclic cores. Palladium- and copper-catalyzed cross-coupling reactions offer a powerful and versatile alternative for synthesizing the benzofuran framework, which can then be acylated to yield the desired precursor.

A prominent strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (alkoxypalladation) to form the benzofuran ring. This tandem, one-pot process is often co-catalyzed by both palladium and copper salts. For instance, coupling an o-iodophenol with an appropriate alkyne like 3-butyn-2-ol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) can generate the 2-substituted benzofuran skeleton. Subsequent manipulation of the substituent at the 2-position would be required to install the acetyl group.

Copper can also be used as the primary catalyst. Copper-catalyzed methods for benzofuran synthesis include the aerobic oxidative cyclization of phenols and alkynes, providing a regioselective route to polysubstituted benzofurans.

Table 2: Metal-Catalyzed Approaches to Benzofuran Synthesis

| Reaction Type | Catalyst System | Reactants | General Product |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | 2-Substituted Benzofuran |

| C-H Arylation | Pd(OAc)₂ / CuCl₂ | Benzofuran, Triarylantimony Difluoride | 2-Arylbenzofuran wikipedia.org |

Bromination Methodologies on Benzofuran Derivatives (e.g., N-Bromosuccinimide applications)

An alternative synthetic route involves the regioselective bromination of a pre-synthesized 2-acylbenzofuran. This approach is advantageous if the non-brominated analog, 1-(1-benzofuran-2-yl)ethanone, is more readily accessible. The benzofuran ring system can undergo electrophilic aromatic substitution, and the position of substitution is directed by the existing functional groups and the inherent reactivity of the heterocyclic system.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heterocyclic compounds. It provides a low, constant concentration of bromine radicals (via radical initiation) or elemental bromine (under acidic catalysis), which allows for controlled bromination, minimizing side reactions like polybromination. The reaction of 1-(1-benzofuran-2-yl)ethanone with NBS in a suitable solvent, such as carbon tetrachloride or acetonitrile, can introduce a bromine atom onto the benzene (B151609) portion of the molecule. The acetyl group at the 2-position is deactivating, directing electrophilic substitution to the 5- or 7-position of the benzofuran ring. Careful control of reaction conditions is necessary to achieve the desired regioselectivity for the 5-bromo isomer.

For example, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone with NBS has been shown to result in bromination on the benzene ring, demonstrating the utility of this reagent for functionalizing the benzofuran core. mdpi.com

Other Innovative Strategies for 2-Acylbenzofuran Synthesis

Research continues to yield novel methods for the synthesis of 2-acylbenzofurans. These strategies often provide improved efficiency, broader substrate scope, and milder reaction conditions compared to traditional methods.

One such innovative approach is a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. This process involves a sequential nucleophilic addition followed by an intramolecular cyclization to construct the 2-aroyl benzofuran skeleton with high chemoselectivity. While this specific example yields 2-aroyl (rather than 2-acetyl) derivatives, it showcases the potential of tandem catalytic cycles in modern heterocyclic synthesis.

Conversion Pathways to 1-(5-Bromo-1-benzofuran-2-YL)ethanol

The final step in the synthesis is the conversion of the ketone precursor, 1-(5-bromo-1-benzofuran-2-yl)ethanone, into the target alcohol, this compound. This transformation is achieved through the reduction of the carbonyl group.

Chemo- and Stereoselective Reduction Methodologies of the Ketone Precursor

The reduction of the ketone must be chemoselective, meaning the reducing agent should selectively react with the carbonyl group without affecting other functional groups in the molecule, such as the aryl bromide or the furan (B31954) ring. Standard hydride reducing agents like sodium borohydride (NaBH₄) are well-suited for this purpose, as they are mild enough not to cause reductive debromination or cleavage of the benzofuran ring. The use of NaBH₄ in an alcoholic solvent like methanol or ethanol (B145695) would efficiently produce the desired alcohol, albeit as a racemic mixture of its (R) and (S) enantiomers.

For applications requiring a single enantiomer, stereoselective (or asymmetric) reduction methods are necessary. These methods can be broadly categorized into biocatalytic and chemocatalytic approaches.

Biocatalytic Reduction : Whole-cell biocatalysts or isolated enzymes (ketoreductases) can perform highly stereoselective reductions under mild, environmentally friendly conditions. For the closely related substrate 1-(benzofuran-2-yl)ethanone, the biocatalyst Lactobacillus paracasei has been shown to reduce the ketone to (S)-1-(benzofuran-2-yl)ethanol with excellent yield (92%) and near-perfect enantiomeric excess (>99.9% ee). nih.govresearchgate.net This demonstrates the high potential of biocatalysis for producing enantiopure benzofuran-based alcohols.

Chemocatalytic Asymmetric Reduction : Several chemical systems are known for the asymmetric reduction of aryl ketones.

CBS Reduction : The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant. This method is highly effective for the enantioselective reduction of various ketones, including aryl methyl ketones, and can provide chiral secondary alcohols with high enantiomeric excess. mdpi.com

Asymmetric Transfer Hydrogenation : This technique uses a transition metal catalyst, typically Ruthenium or Rhodium, with a chiral ligand. A hydrogen donor, such as isopropanol or formic acid, provides the hydride. These systems, particularly Noyori-type catalysts based on Ru(II)-diamine-diphosphine complexes, are renowned for their high efficiency and enantioselectivity in the reduction of unfunctionalized aryl ketones. wikipedia.orgsemanticscholar.org

Table 3: Selected Methodologies for Ketone Reduction

| Method | Reagent/Catalyst | Stoichiometric Reductant | Selectivity | Product |

|---|---|---|---|---|

| Standard Reduction | Sodium Borohydride (NaBH₄) | NaBH₄ | Chemoselective | Racemic Alcohol |

| Bioreduction | Lactobacillus paracasei | (from glucose in media) | Stereoselective (>99.9% ee) | (S)-Alcohol nih.govresearchgate.net |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Stereoselective (often >90% ee) mdpi.com | Chiral Alcohol |

Investigation of Chiral Auxiliaries or Catalysts for Enantioselective Synthesis of the Alcohol

The enantioselective reduction of the prochiral ketone, 1-(5-bromo-1-benzofuran-2-yl)ethanone, is the most direct route to the desired chiral alcohol. This transformation can be achieved using various chiral auxiliaries and catalysts, with biocatalysis and chiral oxazaborolidine-mediated reductions being prominent methods.

Biocatalytic Approach:

A highly effective and environmentally benign method for the synthesis of chiral alcohols is the use of whole-cell biocatalysts. While direct studies on the bioreduction of 1-(5-bromo-1-benzofuran-2-yl)ethanone are not extensively documented, significant insights can be drawn from the successful enantioselective synthesis of the closely related compound, (S)-1-(benzofuran-2-yl)ethanol. In a notable study, whole cells of Lactobacillus paracasei BD87E6 were employed as a biocatalyst for the asymmetric reduction of 1-(benzofuran-2-yl)ethanone. This biotransformation exhibited exceptional performance, achieving a high yield and near-perfect enantiomeric excess. researchgate.net

The reaction was optimized for various parameters, and it was demonstrated that this green method is also scalable. researchgate.net Given the structural similarity, it is highly probable that a similar whole-cell biocatalytic system, possibly with screening of different microbial strains, could be effectively applied to the asymmetric reduction of 1-(5-bromo-1-benzofuran-2-yl)ethanone. The key advantage of this approach lies in its mild reaction conditions, high selectivity, and reduced environmental impact.

Corey-Bakshi-Shibata (CBS) Reduction:

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones. nrochemistry.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3·THF). The CBS catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol. youtube.com

The predictability and high enantioselectivity of the CBS reduction make it an attractive strategy for the synthesis of this compound. The general mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then complexes with the ketone. The hydride transfer occurs through a six-membered ring transition state, where the stereochemical outcome is dictated by the sterics of the ketone substituents and the chirality of the catalyst. youtube.com For the synthesis of the desired alcohol, either the (R)- or (S)-enantiomer of the CBS catalyst would be selected to produce the corresponding alcohol enantiomer.

While a specific protocol for the CBS reduction of 1-(5-bromo-1-benzofuran-2-yl)ethanone is not detailed in the available literature, the successful application of this method to a wide variety of aryl ketones suggests its high potential for this substrate.

Below is a table summarizing the potential catalysts and expected outcomes for the enantioselective synthesis of this compound, based on analogous reactions.

| Catalyst/Auxiliary | Substrate | Expected Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92 | >99.9 |

| (R)-2-Methyl-CBS-oxazaborolidine / BH3·SMe2 | Aryl Ketones | (R)-Alcohol | >90 | >95 |

| (S)-2-Methyl-CBS-oxazaborolidine / BH3·SMe2 | Aryl Ketones | (S)-Alcohol | >90 | >95 |

Optimization of Reaction Conditions and Yields in Scalable Processes

For a synthetic method to be industrially viable, it must be scalable, meaning that the reaction can be performed on a large scale safely and efficiently, with consistent yield and quality.

The biocatalytic reduction of 1-(benzofuran-2-yl)ethanone has been reported to be a scalable process. researchgate.net Key parameters for optimization in a scalable biocatalytic process include:

Biocatalyst Loading: Determining the optimal amount of whole cells to maximize conversion while minimizing cost.

Substrate Concentration: Increasing the substrate concentration is crucial for improving the space-time yield of the reactor.

Co-factor Regeneration: In many enzymatic reductions, a co-factor such as NADH or NADPH is required. An efficient in-situ regeneration system is essential for a cost-effective process.

Product Isolation: Developing a streamlined and efficient downstream process to isolate and purify the chiral alcohol from the aqueous reaction medium.

A study on the bioreduction of 1-(benzofuran-2-yl)ethanone demonstrated that at a substrate concentration of 6.73 g, a 92% yield with an enantiomeric excess of over 99.9% could be achieved. researchgate.net This provides a strong starting point for the development of a scalable process for the brominated analogue.

The CBS reduction is also amenable to scale-up, and its optimization would involve:

Catalyst Loading: Minimizing the amount of the relatively expensive chiral catalyst without compromising reaction time or enantioselectivity.

Reaction Temperature: Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

Rate of Addition: The slow addition of the borane reagent is often critical to control the reaction and minimize side reactions.

Solvent Selection: Choosing an appropriate solvent that ensures good solubility of reactants and facilitates product isolation.

Work-up Procedure: Developing a safe and efficient method to quench the reaction and remove boron-containing byproducts.

The table below outlines key parameters for the optimization of these scalable processes.

| Parameter | Biocatalytic Reduction | CBS Reduction |

| Catalyst | Whole cells (e.g., Lactobacillus paracasei) | Chiral Oxazaborolidine |

| Reducing Agent | Co-factor (e.g., NADH) regenerated in-situ | Borane complex (e.g., BH3·SMe2) |

| Solvent | Aqueous buffer | Aprotic organic solvent (e.g., THF, Toluene) |

| Temperature | Typically ambient (25-37 °C) | Low to ambient (-78 to 25 °C) |

| Key Optimizations | Substrate loading, pH, co-factor regeneration | Catalyst loading, temperature, rate of addition |

| Scalability | Demonstrated for analogous compounds | Well-established for various ketones |

Chemical Reactivity and Transformations of 1 5 Bromo 1 Benzofuran 2 Yl Ethanol and Its Key Derivatives

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety is a versatile functional group that can undergo oxidation, derivatization through ester and ether formation, and replacement by other functional groups such as amines or halogens.

Oxidation Reactions to Yield Ketone Analogs

The secondary alcohol of 1-(5-bromo-1-benzofuran-2-yl)ethanol can be readily oxidized to its corresponding ketone, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053). nih.govsynquestlabs.com This transformation is a fundamental process in organic synthesis. While specific literature detailing the oxidation of this particular alcohol is not prevalent, the reaction can be achieved using a variety of standard modern oxidizing agents that are effective for the conversion of secondary alcohols to ketones without affecting the benzofuran (B130515) ring. chemistrysteps.comyoutube.com

Common and effective methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, and reagents like pyridinium (B92312) chlorochromate (PCC). chemistrysteps.comreddit.compitt.edu The Swern oxidation is known for its mild conditions and high yields, making it suitable for substrates with sensitive functional groups. chemistrysteps.comnih.gov PCC is another reliable reagent for this type of transformation, effectively converting secondary alcohols to ketones. chemistrysteps.com The resulting ketone, 1-(5-bromo-1-benzofuran-2-yl)ethanone, serves as a key intermediate for further synthetic modifications, such as the synthesis of chalcones and other biologically relevant molecules. nih.govrsc.org

| Reaction | Typical Reagents | Conditions | Product |

|---|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (e.g., -78 °C), CH₂Cl₂ | Ketone |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temperature, CH₂Cl₂ | Ketone |

Derivatization via Esterification and Etherification Reactions

The hydroxyl group of this compound can be converted into esters and ethers, which can alter the molecule's physical and biological properties.

Esterification: The formation of esters from alcohols is a classic transformation. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and conditions are often optimized to favor ester formation. libretexts.org Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. researchgate.net Benzyl esters can also be synthesized via methods like palladium-catalyzed C-H acyloxylation of toluene (B28343) in the presence of the carboxylic acid. organic-chemistry.org

Etherification: Ether synthesis can be accomplished through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by nucleophilic substitution on an alkyl halide, is a foundational method. The reactivity of this process is dependent on the nature of the alkyl halide.

| Reaction Type | Typical Reagents | General Conditions | Derivative |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid (R-COOH), H₂SO₄ (cat.) | Heating | Ester |

| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base | Room temperature | Ester |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R'-X) | Anhydrous solvent | Ether |

Functionalization Reactions (e.g., Amination, Halogenation)

The hydroxyl group can be replaced by other important functional groups, such as amines and halogens, through nucleophilic substitution reactions. Since the hydroxyl group is a poor leaving group, it must first be activated.

Halogenation: The Appel reaction provides a mild method for converting alcohols into alkyl halides. wikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (B44618) and a tetrahalomethane (e.g., CBr₄ for bromination or CCl₄ for chlorination). wikipedia.orgresearchgate.net The reaction proceeds with an inversion of stereochemistry for chiral centers via an Sₙ2 mechanism, which is a key feature for stereospecific synthesis. wikipedia.orgorganic-chemistry.org

Amination: The Mitsunobu reaction is a powerful and versatile method for converting alcohols into a wide range of functional groups, including amines, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgyoutube.com In this reaction, the alcohol is treated with triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nitrogen nucleophile (e.g., phthalimide (B116566) or an azide). wikipedia.orgorganic-chemistry.orgatlanchimpharma.com The use of phthalimide, followed by hydrolysis (the Gabriel synthesis), yields a primary amine. organic-chemistry.org Using an azide (B81097) as the nucleophile, followed by reduction (e.g., Staudinger reaction), also produces the corresponding amine. organic-chemistry.org

| Transformation | Named Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| Alcohol to Alkyl Halide | Appel Reaction | PPh₃, CX₄ (X = Cl, Br) | Alkyl Halide |

| Alcohol to Amine | Mitsunobu Reaction | PPh₃, DEAD, N-nucleophile (e.g., Phthalimide, HN₃) | Protected Amine/Azide |

Reactivity of the Benzofuran Ring System

The benzofuran ring is an aromatic system, but the furan (B31954) and benzene (B151609) rings exhibit different reactivities. The furan moiety is generally more reactive towards electrophiles than the benzene ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a key reaction for functionalizing the benzofuran core. The regioselectivity is governed by the inherent electronic properties of the benzofuran system and the directing effects of existing substituents.

The furan ring is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. pearson.com Substitution typically occurs preferentially at the C2 position. pearson.compearson.com However, in this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur on the benzene ring.

The position of further substitution on the benzene ring is controlled by the directing effects of the substituents already present: the bromo group at C5 and the furan oxygen. The bromo group is a deactivating but ortho-, para-director. libretexts.orgyoutube.com The furan oxygen acts as an activating, ortho-, para-directing group, influencing the electron density of the fused benzene ring. The interplay of these effects will determine the final position of the incoming electrophile. For instance, in halogenation reactions, the formation of adducts between the halogen and the benzofuran derivative can be observed, which then decompose to yield ring-halogenated products. rsc.org In Friedel-Crafts acylation, milder catalysts like BF₃ are often preferred over AlCl₃ to avoid polymerization of the sensitive furan ring. libretexts.orgstackexchange.com

Nucleophilic Addition and Ring-Opening Studies

While the aromatic benzofuran ring is generally resistant to nucleophilic attack, under certain conditions, it can undergo nucleophilic addition, often leading to ring-opening. These transformations provide access to highly functionalized phenolic derivatives. researchgate.netresearchgate.net

Various methods have been developed for the cleavage of the endocyclic C-O bond. researchgate.net Transition metal catalysis, particularly with nickel, has been extensively used for the reductive ring-opening of benzofurans, coupling them with electrophiles like alkyl halides to form (E)-o-alkenylphenols. chinesechemsoc.org Other transition metals, including rhodium, iron, and copper, have also been employed in catalytic ring-opening reactions. chinesechemsoc.orgrsc.org

Metal-free methods have also been established. Reductive cleavage of the C2-O bond can be achieved using alkali metals like lithium, which, after quenching with an electrophile, can install a variety of substituents. kyoto-u.ac.jp Furthermore, acid-catalyzed cascade processes have been shown to induce benzofuran ring-opening to synthesize complex molecules. researchgate.net These ring-opening strategies highlight the utility of the benzofuran core as a building block for more complex structures. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder type)

The benzofuran ring, being an aromatic system, is generally a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction. The inherent stability of the aromatic sextet means that a significant activation barrier must be overcome to disrupt the aromaticity and engage the furan portion as a diene.

Research into intramolecular Diels-Alder reactions involving benzofuran derivatives highlights these challenges. For instance, attempts to induce cycloaddition across the benzofuran ring by tethering it to a dienophile have shown limited success. Studies have indicated that even with bromo substitution on the furan ring, the system is not sufficiently activated to readily undergo cycloaddition with a tethered benzofuran. scribd.com Successful cycloaddition often requires forcing conditions or significant conformational pre-organization to favor the reactive s-trans conformer, which can sometimes be achieved by introducing bulky substituents that sterically guide the molecule into the necessary geometry for the reaction to proceed. scribd.com For this compound specifically, there is a lack of reported successful Diels-Alder type reactions, suggesting that its benzofuran core exhibits the expected low reactivity characteristic of aromatic systems in such transformations.

Transformations of the Bromine Moiety at the C-5 Position

The bromine atom at the C-5 position of the benzofuran ring is a key functional handle for molecular elaboration. Its reactivity is characteristic of an aryl bromide, making it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-5 bromine of the benzofuran scaffold is well-suited for these transformations. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to form C-C bonds, particularly for creating biaryl structures. nih.govwikipedia.org Derivatives of 5-bromobenzofuran (B130475) readily participate in Suzuki couplings with various arylboronic acids. These reactions are typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and are often performed in aqueous or mixed solvent systems. researchgate.netdntb.gov.uamdpi.comharvard.edu The versatility of this reaction allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the C-5 position, yielding complex benzofuran derivatives in good to excellent yields. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromobenzofuran Derivatives

| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Benzothiazole-oxime Pd(II) complex | Cs₂CO₃ | Toluene | 96 | researchgate.net |

| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Benzothiazole-oxime Pd(II) complex | K₂CO₃ | DMF/H₂O | 92 | researchgate.net |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 85 | mdpi.com |

Note: Indazole is included as a comparable bromoheterocycle.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. acs.org This reaction provides a direct route to 5-alkynylbenzofurans, which are valuable intermediates for further synthetic manipulations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgacs.org Modern protocols sometimes employ copper-free conditions. researchgate.net This methodology has been effectively used to synthesize various 2,3-disubstituted benzo[b]furans through a domino intermolecular Sonogashira coupling followed by intramolecular cyclization. organic-chemistry.orgacs.org

Heck-Mizoroki Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.org 5-Bromobenzofuran derivatives can undergo Heck reactions with various alkenes, such as acrylates or styrenes, to introduce vinyl groups at the C-5 position. researchgate.net These reactions are catalyzed by palladium complexes and require a base. mdpi.com The reaction provides a pathway to extend the carbon framework and introduce functional groups that can participate in subsequent transformations. researchgate.netacs.org

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, which can then react with a wide range of electrophiles. wikipedia.org The C-5 bromine atom of this compound can be exchanged with an electropositive metal, most commonly lithium or magnesium.

The reaction is typically performed at low temperatures using an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.org This process generates a 5-lithiobenzofuran derivative. This highly reactive intermediate is a potent nucleophile and can be trapped with various electrophiles to install a diverse array of functional groups. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively.

Common Electrophiles for Trapping Organometallic Intermediates:

CO₂: Forms a carboxylic acid.

Aldehydes/Ketones: Form secondary/tertiary alcohols.

DMF: Forms an aldehyde.

Alkyl halides: Forms an alkyl-substituted benzofuran.

Trialkylsilyl chlorides: Forms a silyl-substituted benzofuran.

While this method is powerful, care must be taken to avoid potential side reactions. Benzofurans can also be lithiated at the C-2 position if it is unsubstituted. rsc.org In the case of this compound, the C-2 position is blocked, making the metal-halogen exchange at C-5 the predominant pathway. However, the acidic proton of the hydroxyl group on the side chain would be readily deprotonated by the organolithium reagent, requiring the use of at least two equivalents of the reagent or protection of the alcohol group prior to the exchange reaction.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

A critical requirement for the SNAr reaction to occur is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These groups are necessary to activate the aromatic ring towards nucleophilic attack and to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the bromine atom is the potential leaving group. However, the benzofuran ring system is inherently electron-rich and lacks the strong electron-withdrawing activation required for SNAr. The substituents present—the ether oxygen of the furan ring and the 1-hydroxyethyl group—are not sufficiently electron-withdrawing to facilitate nucleophilic attack at the C-5 position. Consequently, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions. The reaction would require exceptionally harsh conditions or the use of very strong bases, which might proceed through an alternative elimination-addition (benzyne) mechanism, though this is less common for brominated aromatics compared to those activated for SNAr. chemistrysteps.com

Reactivity of the Ethane Side Chain (e.g., Alpha-Halogenation, Mannich Reactions)

The 1-hydroxyethyl side chain at the C-2 position offers another site for chemical modification. While the alcohol itself can undergo typical reactions like oxidation, esterification, or etherification, its corresponding ketone, 1-(5-bromo-1-benzofuran-2-yl)ethan-1-one (2-acetyl-5-bromobenzofuran), is a key precursor for several important C-C bond-forming reactions at the alpha-carbon. The alcohol can be readily oxidized to this ketone using standard oxidizing agents (e.g., PCC, Swern oxidation).

Alpha-halogenation is the substitution of a halogen for a hydrogen atom on the carbon adjacent to a carbonyl group. libretexts.org This reaction can be performed on 1-(5-bromo-1-benzofuran-2-yl)ethan-1-one under either acidic or basic conditions. youtube.com

Under Acidic Conditions: The reaction proceeds through an enol intermediate. The enol attacks the halogen (e.g., Br₂), leading to the monohalogenated product and regeneration of the acid catalyst. This method is generally preferred for achieving selective monohalogenation.

Under Basic Conditions: The reaction proceeds via an enolate intermediate. The enolate attacks the halogen. A complication under basic conditions is that the resulting α-halo ketone is more acidic than the starting ketone, leading to rapid formation of a new enolate and subsequent further halogenation. This often results in polyhalogenated products and is exploited in the haloform reaction. libretexts.org

The Mannich reaction is an aminoalkylation reaction that involves the reaction of an enolizable carbonyl compound with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine. researchgate.netresearchgate.net The ketone derivative, 1-(5-bromo-1-benzofuran-2-yl)ethan-1-one, serves as the active hydrogen component in this reaction.

Studies have shown that this ketone can be effectively aminomethylated at the α-methyl group. researchgate.net The reaction with paraformaldehyde and the hydrochloride salt of a secondary amine (such as dimethylamine, diethylamine, or piperidine) in the presence of a catalytic amount of HCl affords the corresponding β-aminoketone, known as a Mannich base. researchgate.net These Mannich bases are versatile synthetic intermediates that can be used for further structural modifications. researchgate.netresearchgate.net

Table 2: Synthesis of Ketonic Mannich Bases from 1-(5-Bromobenzofuran-2-yl)ethan-1-one researchgate.net

| Amine Used (as Hydrochloride) | Product (β-aminoketone hydrochloride) |

|---|---|

| Dimethylamine | 3-(Dimethylamino)-1-(5-bromo-1-benzofuran-2-yl)propan-1-one hydrochloride |

| Diethylamine | 1-(5-Bromo-1-benzofuran-2-yl)-3-(diethylamino)propan-1-one hydrochloride |

| Pyrrolidine | 1-(5-Bromo-1-benzofuran-2-yl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride |

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While complete experimental NMR data for 1-(5-bromo-1-benzofuran-2-yl)ethanol are not extensively reported in the literature, a detailed structural assignment can be predicted based on established principles and data from analogous compounds.

The structure of this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of (R) and (S) enantiomers rather than E/Z isomerism.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

Aromatic Protons: The protons on the benzofuran (B130515) ring system will appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 7 (H-7) would likely be a doublet, coupled to H-6. The H-6 proton would appear as a doublet of doublets, coupled to both H-7 and H-4. The proton at H-4 is expected to be a doublet, showing coupling to H-6. The furan (B31954) ring proton (H-3) should appear as a singlet.

Ethanol (B145695) Side Chain: The methine proton (-CHOH) attached to the chiral center would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (-CH₃) would present as a doublet, coupled to the single methine proton. The hydroxyl proton (-OH) would typically appear as a broad singlet, though its chemical shift and multiplicity can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, with signals corresponding to the ten unique carbon atoms in the molecule. The carbon atoms of the benzofuran ring would resonate in the aromatic region (δ 110-160 ppm), while the two carbons of the ethanol side chain would appear in the aliphatic region. The chemical shift of the carbinol carbon (-CHOH) would be significantly influenced by the electronegative oxygen atom.

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling relationships between protons. It would definitively establish the connectivity within the aromatic spin system (H-4, H-6, H-7) and confirm the coupling between the methine and methyl protons of the ethanol side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HSQC or HMQC spectrum would allow for the unambiguous assignment of each carbon atom that bears protons by linking the previously assigned proton signals to their corresponding carbon signals.

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. For this compound, no specific dynamic NMR studies have been reported. Theoretically, such studies could be used to investigate the rotational barrier of the bond between the chiral carbon and the C-2 position of the benzofuran ring. If this rotation were sufficiently hindered, it could potentially lead to the observation of distinct conformers at low temperatures.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure for this compound has not been published, a detailed X-ray diffraction analysis has been performed on its immediate precursor, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) . The solid-state structure of this ketone provides invaluable insight into the conformation of the benzofuran core and the types of intermolecular interactions that govern its crystal packing, which are expected to be highly similar in the target alcohol. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₇BrO₂ |

| Formula Weight | 239.07 |

| Temperature | 100 K |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.8301 (2) |

| b (Å) | 7.4630 (1) |

| c (Å) | 21.7213 (3) |

| Volume (ų) | 1755.62 (5) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.809 |

The X-ray analysis of 1-(5-bromo-1-benzofuran-2-yl)ethanone reveals that the benzofuran ring system is nearly planar. nih.gov The root-mean-square (r.m.s.) deviation for the 13 non-hydrogen atoms of the molecule is a mere 0.057 Å, indicating a high degree of planarity. nih.gov This structural rigidity is a characteristic feature of fused aromatic ring systems like benzofuran. nih.gov It is expected that the benzofuran core in this compound would adopt a similarly planar conformation, as the reduction of the ketone to an alcohol on the side chain would not significantly perturb the fused ring structure.

In the solid state, molecular packing is dictated by intermolecular forces. For the ketone precursor, 1-(5-bromo-1-benzofuran-2-yl)ethanone, the crystal structure is stabilized by C—H⋯O hydrogen bonds, where molecules are linked into chains. nih.gov

However, for the target molecule, this compound, the primary and most influential intermolecular interaction would be the strong and directional O—H⋯O hydrogen bond originating from its hydroxyl group. Secondary alcohols are known to form robust hydrogen-bonded networks, often resulting in dimeric or catemeric (chain-like) supramolecular structures. mdpi.com The hydroxyl group acts as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom's lone pairs). This would lead to the formation of strong hydrogen bonds where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule. These interactions are significantly stronger than the C—H⋯O bonds observed in the ketone and would be the dominant force in the crystal packing of the alcohol. mdpi.com

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C7—H7A⋯O2ⁱ | 0.95 | 2.45 | 3.3495 (16) | 158 |

Pi-Stacking Phenomena and Crystal Packing Arrangements

The precise crystal structure of this compound has not been reported in the reviewed literature. However, analysis of closely related compounds provides significant insight into the potential intermolecular interactions and crystal packing arrangements that may be exhibited by this molecule. The presence of the planar benzofuran ring system and the bromine substituent suggests that interactions such as hydrogen bonding and π-stacking are likely to be dominant forces in its solid-state assembly.

For the related ketone, 1-(5-Bromo-1-benzofuran-2-yl)ethanone , the crystal structure reveals that the molecules are linked by C—H⋯O hydrogen bonds, forming chains that propagate in the nih.gov direction. researchgate.net In this structure, the benzofuran system is nearly planar. researchgate.net Similarly, the crystal structure of Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate shows molecules linked into inversion dimers through pairs of weak C—H⋯O hydrogen bonds, which are further connected by strong N—H⋯O hydrogen bonds to form zigzag chains. mdpi.com

While explicit π–π stacking is not the primary interaction in these specific bromo-derivatives, it is a common feature in other benzofuran compounds. For instance, the crystal structure of a triazole derivative of benzofuran displays π–π stacking interactions between the benzofuran and triazole rings of adjacent molecules, with centroid-to-centroid distances of 3.679 Å. mdpi.com Given the aromatic, electron-rich nature of the benzofuran core in the title compound, it is highly probable that π-stacking interactions contribute to its crystal lattice, likely in conjunction with hydrogen bonding involving the hydroxyl group.

Table 1: Crystal Packing Features of Related Bromo-1-benzofuran Derivatives

| Compound | Key Intermolecular Interactions | Reference |

|---|---|---|

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | C—H⋯O hydrogen bonds forming C(5) chains. | researchgate.net |

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | N—H⋯O and C—H⋯O hydrogen bonds forming inversion dimers and zigzag chains. | mdpi.com |

Investigation of Polymorphism and Co-crystallization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit varied physical properties, including solubility and stability. Co-crystallization, the formation of a crystalline structure containing two or more neutral molecular species, is another strategy to modify the physicochemical properties of a compound.

A thorough review of the scientific literature reveals no specific studies investigating the polymorphic or co-crystallization behavior of this compound. Research in this area for the title compound remains an open field for future investigation. Such studies would be valuable to understand its solid-state behavior and to potentially tailor its properties for specific applications.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₀H₉BrO₂), the exact mass can be calculated. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive signature for bromo-compounds.

While the experimental HRMS data for the title compound is not available, data for a related derivative, 1-[5-Bromo-3-(Bromomethyl)-4,6-Dimethoxy-1-Benzofuran-2-yl]Ethanone (C₁₃H₁₂Br₂O₄), confirms a measured m/z of 414.9003 for the [M+Na]⁺ adduct, closely matching the calculated value of 414.8980. docbrown.info

The fragmentation pathway of this compound under mass spectrometric analysis can be predicted based on its structure. Common fragmentation processes for alcohols include the loss of a water molecule (H₂O, 18 Da). Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also highly probable, which would lead to the formation of characteristic fragment ions.

Predicted Fragmentation Pathway:

Loss of a methyl group: Cleavage of the bond between the chiral carbon and the methyl group could result in a fragment ion [M-CH₃]⁺.

Loss of water: Dehydration could lead to the formation of a [M-H₂O]⁺ ion.

Alpha-Cleavage: The most likely fragmentation would be the cleavage of the C1-C2 bond of the ethyl group, leading to the formation of a stable benzofuranyl-oxonium ion. For instance, cleavage of the methyl group would yield a resonance-stabilized ion. The base peak for ethanol itself is at m/z 31, corresponding to [CH₂OH]⁺, formed by alpha-cleavage. mdpi.com A similar cleavage for the title compound would be expected.

Cleavage of the entire ethanol side chain: This would lead to the detection of the 5-bromo-1-benzofuran cation.

Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound

| Fragmentation Process | Lost Neutral Fragment | Predicted Fragment Ion Structure |

|---|---|---|

| Alpha-cleavage | •CH₃ | [C₉H₆BrO₂]⁺ |

| Dehydration | H₂O | [C₁₀H₇Br]⁺• |

| Side-chain cleavage | •C₂H₅O | [C₈H₄BrO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. No experimental IR or Raman spectra for this compound are available in the current literature. However, the expected characteristic absorption bands can be predicted based on its molecular structure and data from related benzofuran derivatives.

The key functional groups in the molecule are the hydroxyl (-OH) group, the aromatic benzofuran system, the C-Br bond, and the C-O bonds of the ether and alcohol.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is likely involved in hydrogen bonding.

Aromatic C-H Stretch: Sharp bands are anticipated above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the benzene (B151609) and furan rings.

Aliphatic C-H Stretch: Absorptions corresponding to the methyl and methine C-H stretching of the ethanol side chain are expected in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region will arise from the carbon-carbon double bond stretching vibrations within the benzofuran ring system.

C-O Stretch: Strong bands corresponding to the C-O stretching of the alcohol and the furan ether are expected in the 1000-1300 cm⁻¹ range. Analysis of poly(benzofuran-co-arylacetic acid) shows a C-O stretching vibration around 1236 cm⁻¹. researchgate.net

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong, Sharp |

| C-O (Alcohol/Ether) | Stretching | 1000 - 1300 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Thermal Analysis Techniques for Decomposition Pathways and Transition Behavior (e.g., TGA, DSC of related polymers/monomers)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability, decomposition pathways, and phase transitions of materials. While data for the monomer this compound is not available, studies on polymers derived from structurally similar monomers provide valuable insights.

A detailed thermal analysis has been conducted on poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) [poly(BOEMA)] , a polymer synthesized from a monomer closely related to the title compound. acs.org

Differential Scanning Calorimetry (DSC): The DSC curve for poly(BOEMA) determined its glass transition temperature (Tg) to be 137°C. acs.org This indicates the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Polybenzofuran, in general, is known for its high glass transition temperatures, often in the range of 184-189°C.

Thermogravimetric Analysis (TGA): The thermal stability and decomposition of poly(BOEMA) were investigated by TGA at various heating rates. The analysis showed that the polymer decomposes in a single stage. The initial decomposition temperature shifts to higher values as the heating rate is increased. acs.org Kinetic analysis of the decomposition process using methods like Flynn-Wall-Ozawa was performed to determine the activation energy of the degradation process. acs.org Other studies on benzofuran-derived polymers also show multi-stage decomposition processes, often involving the initial loss of water or side groups, followed by the breakdown of the aromatic backbone at higher temperatures. researchgate.net For example, the thermal decomposition of poly(benzofuran-co-arylacetic acid) involves the loss of water molecules, followed by the breaking of carboxylic groups and lactone rings, and finally the degradation of the aromatic structure at temperatures up to 590°C. researchgate.net

Table 4: Thermal Properties of Poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate)

| Thermal Property | Value | Technique | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 137 °C | DSC | acs.org |

| Decomposition Behavior | Single-stage decomposition | TGA | acs.org |

These results suggest that materials derived from the this compound scaffold are likely to possess high thermal stability, a characteristic feature of the rigid benzofuran backbone.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze 1-(5-Bromo-1-benzofuran-2-yl)ethanol were identified. Such calculations are essential for a deep understanding of a molecule's properties and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals

There are no published analyses of the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This information is crucial for predicting the compound's reactivity, kinetic stability, and electronic properties.

Molecular Geometry Optimization and Conformation Prediction

While experimental crystal structure data exists for the related ketone, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053), which is found to be approximately planar, similar detailed and computationally optimized geometric parameters for this compound are not available in the literature. Theoretical geometry optimization would be necessary to predict the most stable conformations, including the orientation of the ethanol (B145695) side chain relative to the benzofuran (B130515) ring system.

Reaction Mechanism Elucidation and Transition State Analysis

The scientific literature lacks any computational studies on the reaction mechanisms involving this compound. Theoretical investigations are a powerful tool for mapping reaction pathways and analyzing the energetic profiles of transition states, but this has not been applied to the title compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

There are no published studies that report theoretically predicted spectroscopic data, such as NMR chemical shifts or IR frequencies, for this compound. While experimental spectra for various benzofuran derivatives are available, computational predictions that allow for detailed spectral assignment for this specific molecule have not been performed.

Molecular Dynamics Simulations for Conformational Landscape Exploration in Solution or Solid State

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would provide valuable insight into the dynamic behavior and conformational flexibility of the molecule in different environments, such as in solution or the solid state.

Quantitative Structure-Reactivity and Structure-Property Relationship Studies (Theoretical Aspects)

Although Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies have been conducted on various classes of benzofuran derivatives to correlate their chemical structures with biological activities or physical properties, no such theoretical studies focusing specifically on this compound were found in the reviewed literature. nih.govnih.gov Such an analysis would require a dataset of related compounds and their measured activities or properties, which has not been compiled or analyzed for this specific chemical structure.

Synthetic Applications and Methodological Contributions

Role as a Key Intermediate in Complex Heterocyclic Molecule Synthesis

1-(5-Bromo-1-benzofuran-2-yl)ethanol and its oxidized form, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053), are foundational intermediates for the synthesis of elaborate heterocyclic structures. The benzofuran (B130515) core is a common motif in numerous natural products and pharmacologically active compounds, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scienceopen.commdpi.comresearchreviewonline.com The strategic placement of the bromo group on the benzene (B151609) ring and an acetyl or hydroxyethyl (B10761427) group on the furan (B31954) ring provides multiple reaction sites for further chemical modification.

The acetyl group of 1-(5-bromo-1-benzofuran-2-yl)ethanone is particularly useful. Its α-protons are acidic and can be readily deprotonated to participate in condensation reactions. A primary example is the Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones. scienceopen.com These chalcones, characterized by an α,β-unsaturated ketone system, are exceptionally versatile intermediates themselves, serving as precursors for a multitude of heterocyclic rings through Michael addition and subsequent cyclization reactions. nih.govresearchgate.net

Furthermore, the ketone can be converted into hydrazones, which are key starting materials for synthesizing nitrogen-containing heterocycles. sciepub.com The conversion of the ketone to the secondary alcohol, this compound, introduces a nucleophilic hydroxyl group and a chiral center, opening pathways for stereoselective syntheses and the creation of ester or ether linkages, further expanding its utility as a synthetic intermediate.

Scaffold for Novel Benzofuran-Fused Ring System Construction

The structural framework of 1-(5-bromo-1-benzofuran-2-yl)ethanone is an ideal scaffold for constructing a variety of fused heterocyclic systems. Its derivatives are widely employed to synthesize molecules where a new heterocyclic ring is appended to the benzofuran core.

Pyrazoles: Benzofuran-pyrazole hybrids are synthesized by reacting the intermediate chalcones—derived from 1-(5-bromo-1-benzofuran-2-yl)ethanone—with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. researchreviewonline.comscispace.com The reaction proceeds via the addition of hydrazine to the β-carbon of the chalcone (B49325), followed by intramolecular cyclization and dehydration to yield the stable pyrazole (B372694) ring. scispace.com These compounds have been investigated for their potential as antimicrobial and antitumor agents. rsc.orgscispace.comekb.eg

Isoxazoles: The synthesis of benzofuran-isoxazole derivatives can be achieved by reacting the same chalcone intermediates with hydroxylamine (B1172632) hydrochloride. The reaction mechanism involves the addition of hydroxylamine to the enone system, followed by cyclization and dehydration to furnish the isoxazole (B147169) ring fused to the benzofuran scaffold. ekb.eg

Thiazoles: Thiazole (B1198619) and thiazolidinone moieties have been successfully integrated with the benzofuran nucleus. For instance, reaction of 1-(5-bromo-1-benzofuran-2-yl)ethanone-derived hydrazones with reagents like thioglycolic acid or in multi-component reactions can lead to the formation of thiazolidinones. mdpi.comsciepub.com These hybrid molecules are of interest due to the diverse biological activities associated with both the thiazole and benzofuran rings. mdpi.com

Pyrimidines: Benzofuran-fused pyrimidines are readily synthesized from the corresponding chalcones. The reaction with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base like potassium hydroxide (B78521) leads to the formation of pyrimidin-2-ols, pyrimidine-2-thiols, or pyrimidin-2-amines, respectively. nih.govresearchgate.net These reactions provide a straightforward route to novel heterocyclic systems that have been evaluated for antimicrobial properties. nih.govresearchgate.net

| Target Heterocycle | Key Intermediate Derived from 1-(5-Bromo-1-benzofuran-2-yl)ethanone | Primary Reagent(s) | General Reaction Type |

|---|---|---|---|

| Pyrazole | (2E)-1-(5-bromo-1-benzofuran-2-yl)-3-arylprop-2-en-1-one (Chalcone) | Hydrazine Hydrate / Phenylhydrazine | Cyclocondensation |

| Isoxazole | (2E)-1-(5-bromo-1-benzofuran-2-yl)-3-arylprop-2-en-1-one (Chalcone) | Hydroxylamine Hydrochloride | Cyclocondensation |

| Thiazole / Thiazolidinone | 1-(5-bromo-1-benzofuran-2-yl)ethylidene)hydrazone | Thioglycolic Acid / Other Sulfur Reagents | Cyclization |

| Pyrimidine | (2E)-1-(5-bromo-1-benzofuran-2-yl)-3-arylprop-2-en-1-one (Chalcone) | Urea / Thiourea / Guanidine | Cyclocondensation |

Development of Innovative Synthetic Methodologies Utilizing the Compound as a Building Block

The utility of this compound and its derivatives extends to the development of novel and efficient synthetic methods. Researchers have utilized this compound as a model substrate to establish new reaction protocols, often focusing on green chemistry principles and atom economy.

One area of innovation involves the use of eco-friendly catalysts and reaction conditions for the synthesis of benzofuran-based chalcones and subsequent pyrazoles. researchreviewonline.com For example, the use of zirconium chloride as a greener catalyst for chalcone synthesis and DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-drop grinding conditions for pyrazole formation represents a move towards more sustainable chemical processes. researchreviewonline.com

The compound has also been instrumental in the synthesis of complex heterocyclic systems through multi-step reactions starting from a common precursor. For instance, 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile, which is synthesized from 1-(5-bromo-1-benzofuran-2-yl)ethanone, serves as a versatile precursor for reactions with diazonium salts and hydrazonoyl halides to produce a variety of coupled and cyclized products, demonstrating the development of modular synthetic routes to diverse chemical libraries. researchgate.netresearchgate.net These methodologies highlight how a single, well-designed building block can provide access to a wide range of structurally diverse molecules. csmres.co.uk

Applications in Materials Science

While the primary focus of research on this compound has been in the synthesis of biologically active compounds, its structural features suggest potential applications in materials science. The benzofuran ring system is a planar, aromatic heterocycle known for its electronic and photophysical properties, making it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The hydroxyl group in this compound allows it to act as a monomer in polymerization reactions. For example, it could be used to synthesize specialized polyesters or polyethers. The presence of the heavy bromine atom could also impart specific properties to the resulting polymers, such as increased refractive index or flame retardancy. While specific studies on using this particular compound as a monomer are not widely reported, the broader class of benzofuran-containing polymers is an area of active research. The rigid and planar structure of the benzofuran unit can enhance the thermal stability and mechanical properties of polymers. At present, the application of this compound in materials science remains an underexplored area with potential for future investigation.

Future Research Directions and Challenges

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The pursuit of novel synthetic pathways to 1-(5-Bromo-1-benzofuran-2-yl)ethanol is driven by the need for more efficient, economical, and environmentally benign processes. While classical methods for benzofuran (B130515) synthesis exist, many rely on harsh conditions or produce significant waste. organic-chemistry.org Future research will likely focus on innovative cyclization strategies and the adoption of green chemistry principles.

One promising avenue is the exploration of one-pot syntheses that combine the formation of the benzofuran core with the installation of the 2-yl-ethanol side chain. This could involve, for instance, palladium-catalyzed coupling reactions that form the benzofuran ring, followed by an in-situ reduction. organic-chemistry.org

Green chemistry approaches are particularly attractive for reducing the environmental impact of synthesis. A significant advancement has been demonstrated in the asymmetric bioreduction of the precursor, 1-(benzofuran-2-yl)ethanone, to its corresponding (S)-alcohol using whole-cell biocatalysts like Lactobacillus paracasei. nih.gov This method achieves high yields (92%) and excellent enantiomeric excess (>99.9%) in an aqueous medium, presenting a scalable and green alternative to traditional chemical reductants. nih.gov Future work should focus on applying this biocatalytic strategy to the brominated substrate, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053), to produce enantiopure this compound.

Further research could explore other green methodologies, such as mechanochemistry or the use of eco-friendly solvents like supercritical fluids or deep eutectic solvents.

Table 1: Comparison of Potential Green Synthesis Approaches for this compound

| Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, aqueous medium, reduced waste. nih.gov | Screening for suitable enzymes/microorganisms for the brominated substrate, optimizing reaction conditions for yield and enantiomeric excess. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Potential for side reactions at elevated temperatures, scalability concerns, need for microwave-specific equipment. |

| Photocatalysis | Use of visible light as a renewable energy source, potential for unique reaction pathways. | Development of suitable photocatalysts, understanding complex reaction mechanisms, controlling selectivity. |

| Mechanochemistry | Solvent-free or low-solvent conditions, potential for novel reactivity. | Understanding reaction mechanisms under mechanical stress, ensuring reaction completeness, scalability of ball-milling processes. |

Advanced Mechanistic Insights into Stereoselective Transformations and Rearrangements

The biological activity of chiral molecules is often dependent on their stereochemistry. As this compound is a chiral alcohol, the ability to selectively synthesize either the (R) or (S) enantiomer is of paramount importance. While biocatalysis offers a route to the (S)-enantiomer of the non-brominated analogue, a deeper understanding of the reaction mechanisms governing stereoselectivity is required for broader application. nih.gov

Future research should employ a combination of experimental and computational studies to elucidate the transition states in asymmetric reductions of the ketone precursor, 1-(5-bromo-1-benzofuran-2-yl)ethanone. This includes studying the active site of enzymes in biocatalytic reductions or understanding the coordination of chiral ligands in metal-catalyzed asymmetric transfer hydrogenations.

Furthermore, benzofuran systems can be susceptible to rearrangements under certain conditions, such as acid-catalyzed cyclizations or sigmatropic rearrangements. rsc.org A thorough investigation into the stability of this compound and its derivatives under various reaction conditions is crucial to prevent the formation of undesired byproducts. Mechanistic studies on potential rearrangement pathways would provide a predictive framework for optimizing reaction conditions to maintain the integrity of the benzofuran core.

Development of Catalytic Systems for Highly Efficient and Selective Reactions

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a key frontier in the synthesis of benzofuran derivatives. nih.govthieme.de For this compound, catalytic research can be divided into two main areas: catalysts for the synthesis of the benzofuran core and catalysts for the stereoselective generation of the chiral alcohol.

Recent years have seen the development of various catalytic strategies for benzofuran synthesis, including those based on palladium, copper, nickel, and indium, as well as acid, base, and iodine(III) catalysis. nih.govorganic-chemistry.orgthieme.de A significant challenge is to develop catalysts that are not only efficient but also low-cost, non-toxic, and reusable. Nickel-catalyzed intramolecular additions, for example, offer a promising route using more affordable metals. thieme.de

For the stereoselective reduction of the ketone precursor, research into chiral catalysts is essential. This includes the design of novel transition metal complexes with chiral ligands for asymmetric hydrogenation or the development of organocatalysts that can promote enantioselective reductions. The goal is to create systems that provide high enantiomeric excess under mild conditions with low catalyst loading.

Table 2: Potential Catalytic Systems for the Synthesis and Transformation of this compound

| Catalyst Type | Application | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Palladium/Copper | Benzofuran ring formation (e.g., Sonogashira coupling followed by cyclization). organic-chemistry.org | Well-established reactivity, broad substrate scope. | Cost of palladium, potential for metal contamination in the final product. |

| Nickel | Benzofuran ring formation via intramolecular addition. thieme.de | Lower cost compared to palladium, unique reactivity. thieme.de | Sensitivity to air and moisture, optimization of ligand systems. |

| Chiral Ruthenium Complexes | Asymmetric transfer hydrogenation of the ketone precursor. | High efficiency and enantioselectivity. | Synthesis of complex chiral ligands, catalyst cost. |

| Organocatalysts | Asymmetric reduction of the ketone precursor. | Metal-free, lower toxicity, often stable to air and moisture. | Higher catalyst loadings may be required, substrate scope can be limited. |

| Biocatalysts (Enzymes) | Asymmetric reduction of the ketone precursor. nih.gov | Exceptional stereoselectivity, green reaction conditions. nih.gov | Enzyme stability, substrate specificity, cost of enzyme production. |

Integration with Flow Chemistry and Automation Technologies for High-Throughput Synthesis and Analysis

The translation of synthetic chemistry from laboratory-scale batches to industrial production can be challenging. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.netnih.gov

Future research should focus on developing a continuous-flow process for the synthesis of this compound. This could involve a multi-step sequence where the formation of the ketone precursor and its subsequent stereoselective reduction are performed in connected flow reactors without the need for isolating intermediates. drugdiscoverytrends.com Such an integrated system would significantly reduce production time and waste.